Na⁺/K⁺-ATPase Inhibition Potency Comparison
In a direct head-to-head comparison on a human kidney Na⁺/K⁺-ATPase preparation, Pseudobufarenogin is significantly less potent than the closely related bufadienolides arenobufagin and bufalin. This provides a clear, quantifiable basis for selecting Pseudobufarenogin in assays where a less potent inhibitor is required for a specific experimental window, or to study the impact of a 14β-hydroxyl group on activity [1].
vs 28.3 nM (arenobufagin)
vs 28.7 nM (bufalin)
| Evidence Dimension | Inhibition of Human Kidney Na⁺/K⁺-ATPase Activity (IC₅₀) |
|---|---|
| Target Compound Data | 3020 nM (3.02 µM) |
| Comparator Or Baseline | Arenobufagin (IC₅₀ = 28.3 nM); Bufalin (IC₅₀ = 28.7 nM) |
| Quantified Difference | Pseudobufarenogin is approximately 107-fold and 105-fold less potent than arenobufagin and bufalin, respectively. |
| Conditions | Human kidney Na⁺/K⁺-ATPase preparation; concentration-dependent inhibition assay. |
Why This Matters
This ~100-fold potency difference provides a critical control for structure-activity relationship (SAR) studies, specifically isolating the effect of C-14 hydroxylation on target engagement.
- [1] Perera Córdova WH, et al. Bufadienolides from parotoid gland secretions of Cuban toad Peltophryne fustiger (Bufonidae): Inhibition of human kidney Na(+)/K(+)-ATPase activity. Toxicon. 2016;110:27-34. View Source
